(1R)-(+)-trans-Isolimonene
Overview
Description
(1R)-(+)-trans-Isolimonene: is a chemical compound with the molecular formula C10H16 . It is a type of cyclohexene derivative, characterized by the presence of a methyl group and a 1-methylvinyl group attached to the cyclohexene ring. .
Scientific Research Applications
(1R)-(+)-trans-Isolimonene has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various organic synthesis reactions .
- Biology : Studied for its potential biological activities, including antimicrobial and antioxidant properties .
- Medicine : Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents .
- Industry : Utilized in the production of flavoring agents and fragrances due to its pleasant aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(+)-trans-Isolimonene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of terpenes as starting materials, which undergo cyclization reactions to form the desired cyclohexene structure. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the correct stereochemistry of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale cyclization processes. These processes utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1R)-(+)-trans-Isolimonene undergoes several types of chemical reactions, including:
- Substitution : The compound can undergo substitution reactions, where functional groups are replaced by other groupsHalogenation using bromine or chlorine is a common example .
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include and .
Reduction: Reduction reactions can convert this compound into more saturated compounds. using is a typical method.
Common Reagents and Conditions
- Oxidation : Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
- Reduction : Hydrogen gas with palladium on carbon catalyst.
- Substitution : Bromine or chlorine in an inert solvent like carbon tetrachloride .
Major Products Formed
- Oxidation : Oxygenated derivatives such as alcohols and ketones .
- Reduction : Saturated hydrocarbons.
- Substitution : Halogenated cyclohexenes .
Mechanism of Action
The mechanism of action of (1R)-(+)-trans-Isolimonene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors , modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes .
Comparison with Similar Compounds
Similar Compounds
- (3S-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene
- 2,8-P-menthadiene
- Mentha-2,8-diene
Uniqueness
(1R)-(+)-trans-Isolimonene is unique due to its specific stereochemistry and functional groups . This stereochemistry imparts distinct chemical and biological properties compared to its isomers and other similar compounds. For instance, the trans configuration of the methyl and 1-methylvinyl groups can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
(3R,6R)-3-methyl-6-prop-1-en-2-ylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCNAXRPQBLSNO-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C=C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199152 | |
Record name | (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5113-87-1 | |
Record name | (+)-trans-Isolimonene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5113-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005113871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R-trans)-3-methyl-6-(1-methylvinyl)cyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of trans-isolimonene?
A1: Trans-isolimonene possesses the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: In which plants can trans-isolimonene be found, and what is its role?
A2: Trans-isolimonene is a constituent of the essential oils of various plants, including Thuja orientalis and Salvia sharifii . It has been identified as a key volatile organic compound (VOC) emitted by Commelina benghalensis after insect damage. This emission attracts the biocontrol agent Lema praeusta, highlighting trans-isolimonene's potential in pest management strategies .
Q3: How does the presence of trans-isolimonene vary between wild and cultivated plants?
A3: Research on Thuja orientalis revealed quantitative differences in trans-isolimonene content between essential oils extracted from wild and planted specimens. This suggests environmental factors and cultivation practices can influence the production of this terpene .
Q4: Are there any known catalytic applications of trans-isolimonene?
A4: While not directly used as a catalyst, trans-isolimonene can be synthesized through the isomerization of 3-carene, a more readily available terpene. This reaction, typically employing a Na/o-chlorotoluene catalyst, highlights the potential for developing sustainable production methods for trans-isolimonene .
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